PGF2-1-ethanolamide

Receptor pharmacology Prostanoid receptor selectivity Ocular hypotensive mechanism

PGF2‑1‑ethanolamide (prostamide F2α, PGF2α‑EA) is an endogenous N‑acylethanolamine formed by cyclooxygenase‑2 (COX‑2)‑dependent oxidation of the endocannabinoid anandamide (AEA). It belongs to the prostamide class—neutral lipid mediators structurally related to prostaglandin F2α but distinguished by a C‑1 ethanolamide group that confers a fundamentally distinct pharmacological profile, including receptor selectivity, tissue‑specific activity, and enhanced metabolic stability.

Molecular Formula C23H41NO4
Molecular Weight 395.6 g/mol
Cat. No. B10770538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePGF2-1-ethanolamide
Molecular FormulaC23H41NO4
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)C)O
InChIInChI=1S/C23H41NO4/c1-3-4-7-10-19(26)13-14-20-18(2)17-22(27)21(20)11-8-5-6-9-12-23(28)24-15-16-25/h5,8,13-14,18-22,25-27H,3-4,6-7,9-12,15-17H2,1-2H3,(H,24,28)/b8-5-,14-13+/t18-,19+,20+,21-,22+/m1/s1
InChIKeyYUKILNRONMAMTM-NKDIASRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PGF2-1-Ethanolamide (Prostamide F2α): Evidence-Based Differentiation for Scientific Procurement Decisions


PGF2‑1‑ethanolamide (prostamide F2α, PGF2α‑EA) is an endogenous N‑acylethanolamine formed by cyclooxygenase‑2 (COX‑2)‑dependent oxidation of the endocannabinoid anandamide (AEA) [1]. It belongs to the prostamide class—neutral lipid mediators structurally related to prostaglandin F2α but distinguished by a C‑1 ethanolamide group that confers a fundamentally distinct pharmacological profile, including receptor selectivity, tissue‑specific activity, and enhanced metabolic stability [2].

Why PGF2-1-Ethanolamide Cannot Be Replaced by Generic Prostaglandin F2α or FP‑Receptor Agonists


Classical prostaglandin F2α (PGF2α) and its synthetic FP‑receptor agonist analogs (e.g., latanoprost, travoprost) exert their ocular hypotensive and smooth‑muscle effects through the Gq‑coupled FP prostanoid receptor. PGF2‑1‑ethanolamide, in contrast, is virtually inactive at FP receptors at physiological concentrations and instead signals through pharmacologically distinct prostamide‑sensitive receptors, as demonstrated by selective antagonism with AGN 204396 that blocks prostamide but not PGF2α responses in the feline iris [1]. Moreover, prostamides exhibit longer plasma half‑lives than their prostaglandin counterparts, introducing a pharmacokinetic dimension that cannot be replicated by simple FP agonists [2].

Quantitative Differentiation Evidence for PGF2-1-Ethanolamide: Head‑to‑Head and Cross‑Study Comparisons


FP Receptor Potency Deficit: PGF2-1-Ethanolamide Is ~100‑Fold Weaker than PGF2α at Recombinant FP Receptors

In HEK‑293 cells stably expressing the recombinant feline FP receptor, prostamide F2α elicited Ca²⁺ signaling with an EC₅₀ of 1458 nM, whereas PGF2α and 17‑phenyl PGF2α were approximately 100‑fold more potent (estimated EC₅₀ ~14.6 nM) [1]. Comparable results were obtained with the human recombinant FP receptor, confirming that PGF2‑1‑ethanolamide is essentially inactive at FP receptors in the concentration range where PGF2α is fully efficacious [1]. Radioligand competition binding against ³H‑17‑phenyl PGF2α at both feline and human FP receptors further demonstrated negligible affinity of PGF2‑1‑ethanolamide [2].

Receptor pharmacology Prostanoid receptor selectivity Ocular hypotensive mechanism

Selective Prostamide Antagonist AGN 204396 Blocks PGF2-1-Ethanolamide but Not PGF2α Responses in Feline Iris

In the isolated feline iris sphincter preparation, the prototypical prostamide antagonist AGN 204396 produced a concentration‑dependent rightward shift of the dose‑response curves for both prostamide F2α (PGF2‑1‑ethanolamide) and its structural analog bimatoprost, but did not alter responses to PGF2α or synthetic FP receptor agonists [1]. AGN 204396 was further confirmed to lack antagonist activity at recombinant human FP, DP, and EP₁–₄ receptors, demonstrating that prostamide responses are mediated by a receptor entity distinct from classical prostanoid receptors [1].

Prostamide receptor pharmacology Antagonist selectivity Iris sphincter bioassay

Tissue‑Selective Potency: 20‑Fold Higher Activity in Cat Iris Sphincter vs. Other PGF2α‑Sensitive Preparations

Prostamide F2α exhibited an EC₅₀ of 57–58 nM for contraction of the isolated feline iris sphincter, a model system for ocular hypotensive agents [1][2]. In contrast, in other PGF2α‑sensitive preparations—including Ca²⁺ signaling in Swiss 3T3 cells, relaxation of pre‑contracted rabbit jugular vein, and contraction of mouse uterus—EC₅₀ values consistently exceeded 1,000 nM [1]. This >20‑fold selectivity window indicates that PGF2‑1‑ethanolamide preferentially activates a receptor population enriched in the iris sphincter, which is not the classical FP receptor.

Tissue selectivity Functional pharmacology Smooth muscle bioassay

Metabolic Stability Advantage: Prostaglandin Ethanolamides Resist 15‑PGDH Oxidation and Exhibit Extended Plasma Half‑Life vs. Free‑Acid Prostaglandins

Human 15‑hydroxyprostaglandin dehydrogenase (15‑PGDH), the enzyme responsible for the rate‑limiting step in prostaglandin inactivation, oxidized prostaglandin ethanolamides (PG‑EAs) less efficiently than the corresponding free acids, with PGF2α‑glycerol ester being the poorest substrate examined among the F‑series [1]. In vivo, PGE2‑ethanolamide was detectable in rat plasma for up to 2 hours following intravenous administration (2 mg/kg), exhibiting a half‑life exceeding 6 minutes and a large apparent volume of distribution, whereas the corresponding glycerol ester (PGE2‑G) was undetectable after 5 minutes [1]. Prostamides as a class are recognized to possess longer plasma half‑lives than prostaglandins, enabling potential systemic signaling [2].

Metabolic stability Pharmacokinetics 15-hydroxyprostaglandin dehydrogenase

Intraocular Pressure Reduction in Canine Model: Sustained 24‑Hour Effect with Once‑Daily Topical Dosing

Topical application of prostamide F2α to canine eyes produced a pronounced decrease in intraocular pressure (IOP) that was well‑maintained for 24 hours after once‑daily dosing at concentrations of 0.01%, 0.03%, or 0.1% [1]. The IOP reduction was not associated with meaningful FP receptor activation, distinguishing it from the mechanism of latanoprost, travoprost, and unoprostone, all of which act as FP receptor agonist prodrugs [2]. The sustained duration of action supports once‑daily dosing regimens and differentiates prostamide‑mediated ocular hypotension from the shorter‑duration effects of free‑acid PGF2α.

Intraocular pressure Ocular hypotensive Canine glaucoma model

Receptor Selectivity Profile: No Meaningful Activity at EP₁–₄, DP, IP, or TP Receptors

In a comprehensive panel of isolated tissue and cellular assays representing each of the classical prostanoid receptor subtypes (EP₁–₄, DP, IP, TP), prostamide F2α exhibited no meaningful activity [1]. In contrast, PGF2α activates the FP receptor and, at higher concentrations, can cross‑activate EP₁ and EP₃ receptors. This clean prostanoid‑receptor selectivity profile reinforces that PGF2‑1‑ethanolamide signals through a distinct prostamide‑sensitive pathway and minimizes confounding off‑target prostanoid effects in complex biological systems.

Prostanoid receptor profiling Off-target activity Selectivity screening

Optimal Research and Industrial Application Scenarios for PGF2-1-Ethanolamide Based on Quantitative Differentiation Evidence


Pharmacological Dissection of Prostamide‑Specific vs. FP Receptor‑Mediated Signaling

In tissues where FP receptors and prostamide‑sensitive receptors co‑exist (e.g., feline iris sphincter, human ciliary muscle), PGF2‑1‑ethanolamide serves as the endogenous probe to selectively activate prostamide pathways. Combined use with the selective prostamide antagonist AGN 204396 and the FP antagonist AL‑8810 enables unambiguous pharmacological dissection of the two signaling systems [1][2]. PGF2α or FP agonists (latanoprost acid, travoprost acid) cannot substitute in this paradigm because they lack prostamide receptor activity and are blocked by AL‑8810.

In Vivo Ocular Hypotensive Studies Requiring FP‑Receptor‑Independent IOP Reduction

For studies investigating non‑FP mechanisms of aqueous humor dynamics or evaluating prostamide‑targeting therapeutics, PGF2‑1‑ethanolamide provides FP‑receptor‑independent IOP lowering with a 24‑hour duration after once‑daily topical dosing in dogs [3][4]. This is mechanistically distinct from latanoprost and travoprost, which are FP prodrugs, making PGF2‑1‑ethanolamide the appropriate positive control for prostamide‑mediated ocular hypotension.

Endocannabinoid–COX‑2 Pathway and Prostamide Biosynthesis Research

PGF2‑1‑ethanolamide is the primary PGF‑series product of COX‑2 metabolism of anandamide and is biosynthesized in brain, liver, and lung [5][6]. Researchers studying the oxygenation of endocannabinoids, the enzymatic activity of prostamide/PGF synthase, or the intersection of endocannabinoid and prostanoid signaling should use this compound as the authentic biosynthetic end‑product standard, distinguishable from 8‑iso PGF2α ethanolamide (a non‑enzymatic oxidative stress marker) by its distinct stereochemistry and enzymatic origin [5].

Mass Spectrometry Quantitation and Lipidomics Reference Standard

The availability of PGF2‑1‑ethanolamide as a MaxSpec® quantitative grade standard (prepared gravimetrically, verified against independent calibration standards, sealed under argon) enables accurate quantitation of endogenous prostamide F2α in biological matrices by LC‑MS/MS [7]. Its longer plasma half‑life relative to free‑acid prostaglandins [8] and stability in CSF [9] make it a practical analyte for pharmacokinetic and biomarker studies, where consistent quantitative reproducibility is required.

Quote Request

Request a Quote for PGF2-1-ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.